4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine
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Overview
Description
Halogenation, specifically fluorination, can be carried out using reagents such as Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.
Attachment of Piperidine and Imidazole Rings:
The piperidine and imidazole rings are introduced via nucleophilic substitution reactions, often involving pre-functionalized precursors that react with the intermediate pyrimidine compound.
Industrial Production Methods: For large-scale production, optimizations such as the use of continuous flow reactors, catalytic systems, and process intensification techniques may be employed to improve yields, reduce reaction times, and enhance safety profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core:
The pyrimidine ring can be constructed through Biginelli reactions or via condensation of suitable aldehydes, ketoesters, and urea.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions to form various oxygenated derivatives, potentially altering its electronic properties and reactivity.
Reduction:
Reduction of specific functional groups can lead to the generation of different analogs with varying degrees of saturation.
Substitution:
Nucleophilic substitution reactions can be employed to modify the substituents on the pyrimidine ring, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation Reagents:
Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents:
Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents:
Sodium hydride (NaH), potassium tert-butoxide (KOt-Bu)
Major Products: The major products formed from these reactions depend on the conditions and specific reagents used, often resulting in a wide array of fluorinated, ethylated, and imidazole-containing derivatives.
Scientific Research Applications
The unique structure of 4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine lends itself to numerous scientific research applications:
Chemistry:
As a precursor in the synthesis of more complex heterocyclic compounds.
As a catalyst or ligand in various organic reactions due to its robust structure and electronic properties.
Biology:
Potential as a biomolecular probe in studying enzyme interactions and receptor binding due to its functional groups.
Medicine:
Investigation as a lead compound in drug development targeting specific pathways, possibly in anti-cancer or anti-viral research.
Industry:
Utilized in materials science for the development of new polymers and advanced materials due to its stability and unique electronic properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. Its mechanism of action often involves:
Molecular Targets:
Binding to specific enzymes or receptors, modulating their activity and influencing biological pathways.
Pathways Involved:
It may inhibit or activate signal transduction pathways, alter gene expression, or impact metabolic routes.
Comparison with Similar Compounds
4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyrimidine], 4-ethyl-5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine, and 4-ethyl-5-fluoro-6-[4-[5-(methyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine share similarities in their core structures but differ in substituent modifications.
Uniqueness:
Its specific combination of fluorine, trifluoromethyl, and imidazole substitutions endows it with distinctive properties that may result in unique reactivity patterns and biological activities compared to its analogs.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4N5/c1-2-10-12(16)14(22-8-21-10)24-5-3-9(4-6-24)13-20-7-11(23-13)15(17,18)19/h7-9H,2-6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBORXJOHYWEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)C3=NC=C(N3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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